

2-(2-Bromophenyl)succinic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Bromophenyl)succinic Acid**: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of **2-(2-bromophenyl)succinic acid** (CAS No: 20608-82-6), a pivotal intermediate in various fields of chemical science.^{[1][2]} Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies robust analytical methods for quality control, and explores its significant applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile molecule.

Physicochemical Properties and Identification

2-(2-Bromophenyl)succinic acid, systematically named 2-(2-bromophenyl)butanedioic acid, is a dicarboxylic acid featuring a bromophenyl substituent.^{[1][3]} This structure imparts specific reactivity and properties that make it a valuable building block in targeted synthesis.

Caption: Chemical structure of **2-(2-Bromophenyl)succinic acid**.

The key identifying and physical properties of the compound are summarized below for quick reference.

Property	Value	Reference(s)
IUPAC Name	2-(2-bromophenyl)butanedioic acid	[1] [3]
CAS Number	20608-82-6	[1] [2] [4]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[2] [4]
Molecular Weight	273.08 g/mol	[2] [3] [5]
Predicted Density	1.691 ± 0.06 g/cm ³	[2] [3]
Predicted Boiling Point	365.1 ± 27.0 °C at 760 mmHg	[2]
Predicted pKa	3.36 ± 0.10	[3]
Appearance	White solid	[5]
InChI Key	ZYVUHPNGZXZEFZ- UHFFFAOYSA-N	[1] [3]

Synthesis and Purification

The synthesis of **2-(2-bromophenyl)succinic acid** requires a strategic approach to introduce the succinic acid moiety to the bromophenyl ring. While multiple synthetic routes are conceivable, a common strategy involves the nucleophilic attack of a succinate derivative on an activated bromophenyl precursor.

Representative Synthesis Protocol

This protocol describes a plausible method based on established organic chemistry principles. The reaction involves the alkylation of a diethyl succinate enolate with 2-bromobenzyl bromide, followed by hydrolysis.

Step-by-Step Methodology:

- Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diethyl succinate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

- **Base Addition:** Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is critical: a strong, hindered base is required to deprotonate the α -carbon of the ester without competing in a nucleophilic attack on the ester carbonyl.
- **Alkylation:** Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Quenching:** Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl 2-(2-bromobenzyl)succinate.
- **Hydrolysis:** Dissolve the crude diester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- **Acidification and Isolation:** After cooling to room temperature, remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to a pH of ~1-2 using concentrated hydrochloric acid (HCl), which will precipitate the dicarboxylic acid.
- **Final Collection:** Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude **2-(2-bromophenyl)succinic acid**.

Purification Protocol: Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the method of choice for crystalline solids.

- **Solvent Selection:** The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

- Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly. The self-validating nature of this protocol is confirmed by subsequent analytical characterization, which should show a significant reduction in impurities.

Caption: Workflow for the synthesis and purification of **2-(2-Bromophenyl)succinic acid**.

Analytical Characterization for Quality Control

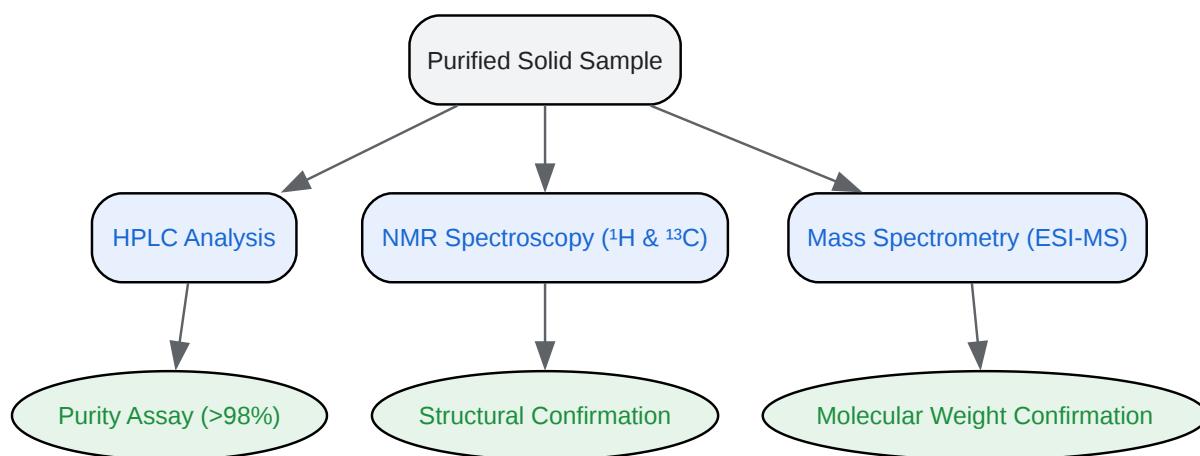
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A multi-technique approach ensures comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic molecules.^[6] A reverse-phase method is typically employed for compounds of this polarity.

Parameter	Recommended Conditions
Column	C18 stationary phase (e.g., 5 μ m particle size, 4.6 x 250 mm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate	1.0 mL/min
Detector	UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm. The choice of wavelength is based on the chromophores present (phenyl ring and carboxylic acids).
Injection Volume	10 μ L
Sample Prep	Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR provides unequivocal structural confirmation.

- ^1H NMR: Will show characteristic signals for the aromatic protons (typically in the 7.0-7.8 ppm range), the methine proton adjacent to the phenyl ring, and the diastereotopic methylene protons of the succinate backbone.
- ^{13}C NMR: Will confirm the presence of 10 distinct carbon environments, including the two carbonyl carbons (typically >170 ppm), the six aromatic carbons, and the two aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight.

- Technique: Electrospray Ionization (ESI) in negative mode is ideal for dicarboxylic acids, detecting the $[M-H]^-$ ion.
- Expected Mass: The analysis should reveal a cluster of peaks corresponding to the isotopic distribution of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio), providing definitive confirmation of the presence of one bromine atom. The expected monoisotopic mass is 271.9684 Da.^[3]

[Click to download full resolution via product page](#)

Caption: A standard analytical workflow for quality control validation.

Applications in Research and Development

The utility of **2-(2-bromophenyl)succinic acid** stems from its bifunctional nature: the carboxylic acid groups allow for derivatization (e.g., esterification, amidation), while the bromophenyl group is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.^[1] It is particularly valuable in creating molecules targeting neurological disorders, where the specific substitution pattern can influence binding affinity and pharmacological profiles.^[1] The succinic acid backbone can also improve the pharmacokinetic properties of a drug candidate, such as solubility.

- **Organic Synthesis:** In a broader context, it is employed as a versatile scaffold in organic chemistry to prepare complex molecules with defined stereochemistry and functionality.[\[1\]](#)[\[7\]](#)
- **Material Science:** The compound is used in the development of novel polymers and materials.[\[1\]](#) Its incorporation into polymer chains can introduce unique thermal, mechanical, or optical properties.[\[1\]](#)

Safety, Handling, and Storage

As with all laboratory chemicals, **2-(2-bromophenyl)succinic acid** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Supplier recommendations often suggest storage at refrigerated temperatures (e.g., 0-8 °C) to ensure long-term stability.
[\[5\]](#)

Conclusion

2-(2-Bromophenyl)succinic acid is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its molecular weight of 273.08 g/mol and its versatile structure make it indispensable in modern pharmaceutical and materials science research.[\[2\]](#)[\[4\]](#)[\[5\]](#) The successful application of this compound is contingent upon the ability to synthesize it in high purity and to verify its quality through rigorous, multi-faceted analytical characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this important building block into their development workflows.

References

- **2-(2-Bromophenyl)succinic acid** | 20608-82-6. J&K Scientific LLC.
- 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS. ChemicalBook.
- ÁCIDO 2-(2-BROMO-FENILO)-SUCCÍNICO 20608-82-6 wiki. Guidechem.
- 2-(3-Bromophenyl)succinic acid. Chem-Impex.
- 2-(4-Bromophenyl)succinic acid. Chem-Impex.
- 2-(2-Bromo-phenyl)-succinic acid. Appchem.

- 2-(4-Bromophenyl)succinic acid | 71471-40-4. J&K Scientific LLC.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- HPLC Methods for analysis of Succinic acid.
- Rapid screening procedures for identification of succinic acid producers. Journal of Biochemical and Biophysical Methods.
- HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. SIELC Technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS#: 20608-82-6 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. appchemical.com [appchemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [2-(2-Bromophenyl)succinic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373404#2-2-bromophenyl-succinic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com